2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 204.23 g/mol. This compound features a methyl group attached to both the aniline and oxadiazole moieties, contributing to its unique properties and potential applications in various scientific fields. The compound is classified under the category of substituted anilines and oxadiazoles, which are known for their diverse biological activities.
The synthesis of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through several methods, primarily focusing on the formation of the oxadiazole ring. A notable method involves a multi-step reaction process:
The molecular structure of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can be represented as follows:
The structure includes a central aniline core substituted with a methyl group and an oxadiazole ring that contributes to its reactivity and interaction with biological systems .
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline largely depends on its interactions with biological targets. The oxadiazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which may enhance binding affinity with specific receptors or enzymes. This characteristic is particularly relevant in pharmacological contexts where such interactions can influence drug efficacy and selectivity .
These properties are essential for determining the handling and application methods for this compound in research settings .
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific uses:
The 1,2,4-oxadiazole ring represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivities. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom in asymmetric positions (1,2,4), conferring distinct electronic characteristics crucial for drug-receptor interactions. Its thermal stability and aromaticity-deficiency enable diverse synthetic manipulations while maintaining metabolic resilience in biological environments [1] [5].
The journey of 1,2,4-oxadiazoles began in 1884 with the pioneering synthesis by Tiemann and Krüger, who initially classified these compounds as "furo[ab]diazoles" [1] [5]. Despite this early discovery, their therapeutic potential remained unexplored for nearly 80 years. The 1960s marked a turning point when Newman's investigations into their photochemical reactivity revealed intriguing rearrangements to other heterocyclic systems, stimulating broader scientific interest [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial characterization as furo[ab]diazoles |
1960s | Commercialization of Oxolamine | First therapeutic agent (antitussive) featuring 1,2,4-oxadiazole core |
1965 | Synthesis of perfluoroalkylated derivatives | Enabled fluoroorganic modification of polymers |
2000s | Ataluren FDA approval | Treatment for nonsense mutation muscular dystrophy |
2011 | Isolation of Phidianidines | First natural 1,2,4-oxadiazoles with cytotoxic activity |
The first therapeutic application emerged with Oxolamine (Perebron®) in the 1960s, marketed as a cough suppressant [1]. This breakthrough demonstrated the pharmacological viability of the heterocycle. Subsequent decades witnessed strategic exploitation of the scaffold, culminating in FDA-approved drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) [3] [6]. The 21st century has seen exponential growth in research publications and patents leveraging this scaffold across therapeutic areas, confirming its enduring importance in drug discovery pipelines [5].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carbonyl-containing functional groups, particularly esters, amides, and carboxylic acids. This strategic substitution addresses critical limitations of these groups, especially their susceptibility to enzymatic hydrolysis in vivo, while preserving spatial geometry and electronic features necessary for target binding [5] [6].
The ring's electron-deficient character makes it a potent electron-withdrawing group, comparable to nitro or cyano substituents. Notably, this effect is directionally asymmetric: the C(5) position exerts a stronger electronic influence than C(3) [1]. This property is exploited in the design of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, where the oxadiazole at the para-position relative to the aniline significantly modulates electron density. The electron-withdrawing nature of the oxadiazole:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Functional Group | Limitation | 1,2,4-Oxadiazole Advantage |
---|---|---|
Ester (-COOR) | Susceptible to esterase hydrolysis | Enhanced metabolic stability |
Amide (-CONR₂) | Cis-trans isomerism; Protease sensitivity | Fixed geometry; Protease resistance |
Carboxylic Acid (-COOH) | Poor membrane permeability; Ionization at physiological pH | Improved logP; Tunable ionization |
The trifluoromethylpyridine moiety observed in agricultural 1,2,4-oxadiazoles exemplifies how this heterocycle enhances physicochemical properties like membrane permeability and target binding affinity [7]. In medicinal contexts, these properties translate to improved oral bioavailability and pharmacokinetic profiles for drug candidates.
Contrary to early assumptions that oxadiazoles were exclusively synthetic constructs, nature has evolved 1,2,4-oxadiazole-containing metabolites with significant bioactivity. The discovery of Phidianidines A (10a) and B (10b) in 2011 from the marine mollusk Phidiana militaris provided groundbreaking evidence of natural 1,2,4-oxadiazole biosynthesis [2] [5]. These indole alkaloids feature an unprecedented 1,2,4-oxadiazole ring linking the indole and phenylalkylamine moieties.
Phidianidines exhibit:
Table 3: Naturally Occurring 1,2,4-Oxadiazoles and Their Biological Significance
Natural Product | Source | Bioactivity | Structural Feature |
---|---|---|---|
Phidianidine A | Phidiana militaris (sea slug) | Cytotoxic; μ-opioid agonist; PTP1B agonist | 3-(1H-indol-3-yl)-1,2,4-oxadiazole |
Phidianidine B | Phidiana militaris (sea slug) | Cytotoxic; Dopamine transporter binding | 3-(1H-indol-3-yl)-5-methyl-1,2,4-oxadiazole |
Quisqualic acid | Quisqualis indica seeds | Metabotropic glutamate receptor agonist | 3-(3,5-dioxo-1,2,4-oxadiazolidin-4-yl)-L-alanine |
Quisqualic acid, isolated from the seeds of Quisqualis indica, represents another naturally occurring 1,2,4-oxadiazole derivative. Its structure incorporates a unique oxadiazolidine dione system. Pharmacologically, it acts as a potent agonist at metabotropic glutamate receptors (subtypes II and IV), which are therapeutic targets for neurological disorders including epilepsy, stroke, and neurodegenerative diseases [5]. The presence of the 1,2,4-oxadiazole-derived moiety is critical for its conformational constraint and receptor recognition.
These natural products validate the biological relevance of the 1,2,4-oxadiazole scaffold and provide inspiration for synthetic analogs like 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. The methyl substituents in this compound mirror structural features observed in Phidianidine B, potentially influencing lipophilicity, metabolic stability, and target engagement through steric and electronic modulation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1